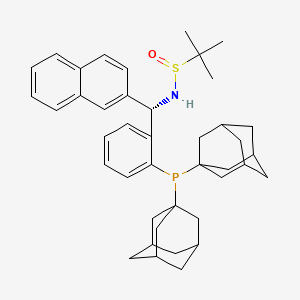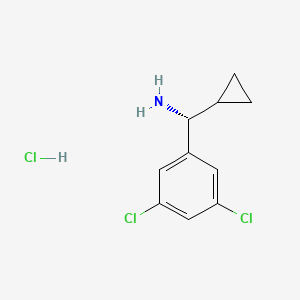
(R)-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopropyl group attached to a 3,5-dichlorophenyl ring, with a methanamine group and hydrochloride salt. Its distinct structure makes it a subject of interest in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with cyclopropylmagnesium bromide to form the corresponding alcohol.
Amination: The alcohol is then converted to the amine via reductive amination using an appropriate amine source and reducing agent.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of platinum oxide or palladium catalysts to enhance reaction efficiency.
Solvents: Employment of solvents like methanol or ethanol to facilitate reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of cyclopropyl(3,5-dichlorophenyl)ketone.
Reduction: Production of various amine derivatives.
Substitution: Generation of substituted phenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological receptors and enzymes.
Medicine: Explored for its therapeutic potential in treating various medical conditions.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-1-(3,5-Dichlorophenyl)ethanamine hydrochloride
- (3,5-Dichlorophenyl)methanamine hydrochloride
Uniqueness
®-Cyclopropyl(3,5-dichlorophenyl)methanamine hydrochloride stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This differentiates it from other similar compounds and may result in distinct biological activities and applications.
Eigenschaften
Molekularformel |
C10H12Cl3N |
|---|---|
Molekulargewicht |
252.6 g/mol |
IUPAC-Name |
(R)-cyclopropyl-(3,5-dichlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6;/h3-6,10H,1-2,13H2;1H/t10-;/m1./s1 |
InChI-Schlüssel |
IDGBAIUWKOVUQV-HNCPQSOCSA-N |
Isomerische SMILES |
C1CC1[C@H](C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Kanonische SMILES |
C1CC1C(C2=CC(=CC(=C2)Cl)Cl)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)


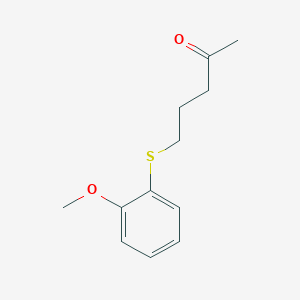
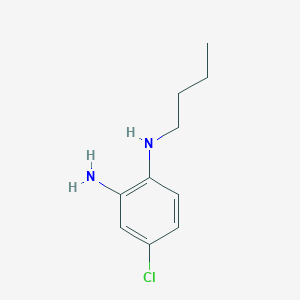
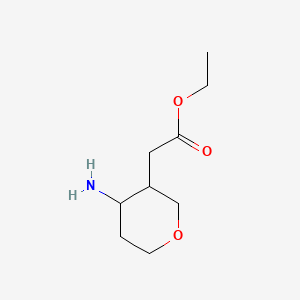
![2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B13649064.png)

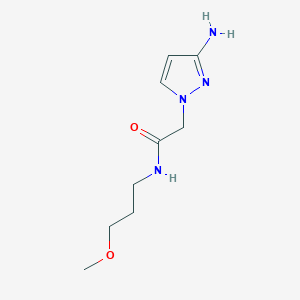
![(1R,2R)-N,N'-Bis[[2-(diphenylphosphino)phenyl]methyl]-1,2-diphenyl-1,2-ethanediamine](/img/structure/B13649089.png)
